3-Phenyl-2-(propan-2-yl)pyrrolidine
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Overview
Description
3-Phenyl-2-(propan-2-yl)pyrrolidine is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been found to interact with various biological targets . The specific targets can vary greatly depending on the compound’s structure and the spatial orientation of its substituents .
Mode of Action
It’s known that the pyrrolidine ring’s non-planarity and the spatial orientation of substituents can lead to different binding modes to proteins . This can result in a variety of biological effects.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that pyrrolidine derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The diverse biological activities associated with pyrrolidine derivatives suggest that they can have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that pyrrolidine derivatives can undergo various metabolic transformations, including the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-(propan-2-yl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, reductive amination, and other advanced organic synthesis methods are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2-(propan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Phenyl-2-(propan-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a basic five-membered ring structure.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness: 3-Phenyl-2-(propan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-2-propan-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)13-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSKJUZHKJLCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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